EOAI3402143

概要

説明

EOAI3402143は、脱ユビキチン化酵素、特にUsp9x、Usp24、およびUsp5を標的とする低分子阻害剤です。 腫瘍細胞のアポトーシスを増加させ、腫瘍増殖を阻害する可能性を示しており、がん治療の有望な候補となっています .

準備方法

合成経路と反応条件

EOAI3402143の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、通常98%を超える高純度で合成されていることが知られています .

工業的製造方法

This compoundの工業的製造は、低分子阻害剤の標準プロトコルに従っており、一貫性とスケーラビリティを確保しています。 この化合物は、ミリグラムからグラムまでのさまざまな量で入手可能であり、通常は長期安定性を保つために-20°Cで保管されます .

化学反応の分析

Mechanism of Action and Primary Reactivity

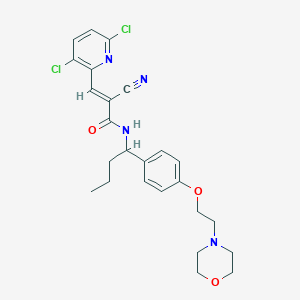

EOAI3402143 (C₂₅H₂₈Cl₂N₄O₃) is a deubiquitinase (DUB) inhibitor that selectively targets USP5 , USP9X , and USP24 through competitive inhibition at the catalytic cysteine site . Its chemical structure includes a cyanoacrylamide group, which facilitates covalent interaction with the thiol group of cysteine residues in DUB active sites . This interaction disrupts ubiquitin chain processing, leading to accelerated proteasomal degradation of substrates like PD-1 and Mcl-1 .

Inhibition of USP5

- Reaction : this compound binds to USP5's catalytic domain (Cys335), blocking its deubiquitinating activity .

- Kinetics : Reduces PD-1 protein levels by >80% at 1.5 μM in Jurkat cells without affecting mRNA .

- Specificity : No cross-reactivity observed with PD-L1 or VISTA .

Interaction with USP9X/USP24

- Dose Dependency : IC₅₀ values of 82 nM (USP9X) and 1.42–4.41 μM (USP24/25) .

- Apoptotic Effects : Induces caspase-3 activation and PARP cleavage in myeloma cells at 0.5–2.0 μM .

ERK-Mediated Phosphorylation

This compound indirectly modulates PD-1 stability by enhancing ERK1/2-mediated phosphorylation at Ser/Thr residues, promoting ubiquitination . Mutation of lysine residues (e.g., K210E) in PD-1’s D domain disrupts ERK binding, reducing degradation efficiency .

Structural Determinants of Reactivity

| Property | Value |

|---|---|

| Molecular Weight | 503.42 g/mol |

| LogP (Predicted) | 3.97 |

| Solubility (Water) | 0.00228 mg/mL (ESOL) |

| Key Functional Groups | Cyanoacrylamide, Dichloropyridine |

| Metabolic Stability | High CYP2C19/2D6/3A4 inhibition |

The morpholinoethoxy side chain enhances cell permeability, while the dichloropyridine moiety stabilizes hydrophobic interactions with DUBs .

Synthetic and Degradation Pathways

- Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridine with cyanoacetamide derivatives in ethyl acetate .

- Stability : Degrades under acidic conditions (pH < 4) via hydrolysis of the acrylamide bond .

In Vitro Studies

- PD-1 Regulation : Reduces PD-1 protein by 50% in primary T cells at 1 μM .

- Cancer Models : Induces tumor regression in myeloma xenografts at 10 mg/kg .

Comparative Inhibition Profiles

| Target | IC₅₀ (μM) | Cell Line |

|---|---|---|

| USP5 | 1.42 | MOLT-4 |

| USP9X | 0.082 | HCT116 |

| USP24 | 4.41 | SW1990 |

科学的研究の応用

Melanoma Treatment

EOAI3402143 has been investigated for its synergistic effects when combined with BRAF and MEK inhibitors in melanoma models. This combination enhances apoptosis signaling and increases sensitivity to targeted therapies, providing a promising avenue for overcoming resistance to current treatments .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated the ability to reduce PD-1 expression on tumor-infiltrating T cells. This effect was associated with better immune responses against tumors, highlighting its potential as an immunotherapeutic agent .

Case Study 1: Melanoma

- Objective : To evaluate the efficacy of this compound in enhancing the effects of BRAF and MEK inhibitors.

- Method : In vitro assays were conducted on melanoma cell lines treated with this compound alongside BRAF inhibitors.

- Results : The combination treatment significantly increased apoptosis rates compared to monotherapy, suggesting enhanced therapeutic efficacy.

Case Study 2: Colorectal Cancer

- Objective : To assess the impact of this compound on PD-1 levels in human colorectal cancer tissues.

- Method : Multiplexed immunohistochemistry was used to analyze PD-1 and USP5 expression in tumor samples.

- Results : A correlation was found between high USP5 expression and PD-1 levels, indicating that this compound could effectively target this pathway to improve immune response .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Melanoma | Inhibition of USP5 | Increased sensitivity to BRAF/MEK inhibitors |

| Colorectal Cancer | Reduction of PD-1 protein levels | Enhanced immune response against tumors |

作用機序

EOAI3402143は、脱ユビキチン化酵素Usp9x、Usp24、およびUsp5の活性を阻害することによって効果を発揮します。 この阻害は、ユビキチン-プロテアソーム経路を破壊し、ユビキチン化タンパク質の蓄積と腫瘍細胞におけるアポトーシスの誘導につながります . この化合物は、細胞の生存と増殖に関与する分子経路を特異的に標的とし、腫瘍増殖を効果的に阻害します .

類似の化合物との比較

This compoundは、Usp9x、Usp24、およびUsp5など、複数の脱ユビキチン化酵素を同時に阻害する能力においてユニークです。類似の化合物には以下が含まれます。

WP1130: This compoundと比較して特異性が低いUsp9xを標的とする別の脱ユビキチン化酵素阻害剤.

USP7-IN-3: がん研究で使用されるUsp7の選択的阻害剤.

GNE-6640: Usp7を標的とし、ユビキチン-プロテアソーム経路に関連する研究で使用されます.

This compoundは、より幅広い阻害プロファイルと腫瘍細胞のアポトーシスを誘導する高い効力により際立っています .

類似化合物との比較

EOAI3402143 is unique in its ability to simultaneously inhibit multiple deubiquitinases, including Usp9x, Usp24, and Usp5. Similar compounds include:

USP7-IN-3: A selective inhibitor of Usp7, used in cancer research.

GNE-6640: Targets Usp7 and is used in studies related to the ubiquitin-proteasome pathway.

This compound stands out due to its broader inhibitory profile and higher potency in inducing tumor cell apoptosis .

生物活性

EOAI3402143 is a novel small-molecule inhibitor that targets deubiquitinating enzymes (DUBs), specifically USP5, USP9x, and USP24. This compound has shown significant potential in various cancer models, particularly in enhancing apoptosis in tumor cells and regulating immune checkpoint proteins. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cancer types, and relevant case studies.

This compound functions primarily by inhibiting the activity of DUBs, which play crucial roles in protein homeostasis by regulating ubiquitination and deubiquitination processes. The inhibition of DUBs by this compound leads to increased ubiquitination of target proteins, promoting their degradation. Notably, this compound has been found to significantly reduce the protein abundance of PD-1, an immune checkpoint that negatively regulates T cell activation, without affecting other checkpoints like PD-L1 or VISTA .

Key Findings on Mechanisms

- Inhibition of PD-1 : In vitro studies demonstrated that this compound treatment resulted in a dose-dependent decrease in PD-1 protein levels in various T cell lines (MOLT-4, Jurkat) and primary CD3+ T cells .

- Deubiquitination Assay : Co-incubation of purified USP5 with ubiquitinated PD-1 confirmed that this compound inhibits USP5-mediated deubiquitination directly .

- Tumor Microenvironment : Immunohistochemistry studies revealed that USP5 colocalizes with PD-1 in tumor-infiltrating T cells from colorectal cancer patients, suggesting a significant role in tumor microenvironment regulation .

Effects on Cancer Cell Lines

This compound has been extensively studied for its effects on various cancer types:

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cancer Type | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Multiple Myeloma | Primary myeloma cells | Increased apoptosis | Inhibition of Usp9x and Usp24 |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Reduced cell proliferation | Inhibition of USP5 |

| Colorectal Cancer | SW480 | Decreased PD-1 expression | Targeting USP5 |

Case Study 1: Multiple Myeloma

In a study involving multiple myeloma models, this compound was shown to dose-dependently inhibit Usp9x and Usp24 activity. This inhibition led to increased apoptosis in myeloma cells and significant regression of tumors in mouse models . The study concluded that targeting these DUBs could offer therapeutic benefits for patients with drug-refractory myeloma.

Case Study 2: Non-Small Cell Lung Cancer

Research on NSCLC indicated that this compound effectively reduced cell proliferation in vitro. The compound's action was linked to the inhibition of USP5, which is known to regulate cell cycle progression through its interaction with cyclin D1 . In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .

特性

IUPAC Name |

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。